4-(Tert-butylamino)-3-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones

Field: Chemistry

Application: This research focuses on the analysis and identification of synthetic cathinones.

Hybrid Mesoporous Silica Nanoparticles Grafted with 2-(tert-butylamino)ethyl Methacrylate-b-poly(ethylene Glycol) Methyl Ether Methacrylate Diblock Brushes as Drug Nanocarrier

Field: Nanotechnology and Drug Delivery

Results: The study demonstrated the successful synthesis of the diblock copolymer and its grafting onto MSNs.

tert-Butylamine

Field: Organic Chemistry

Application: tert-Butylamine is used as an intermediate in the preparation of the sulfenamides.

Method: tert-Butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts.

Ultrafast Intramolecular Charge Transfer with Strongly Twisted Aminobenzonitriles

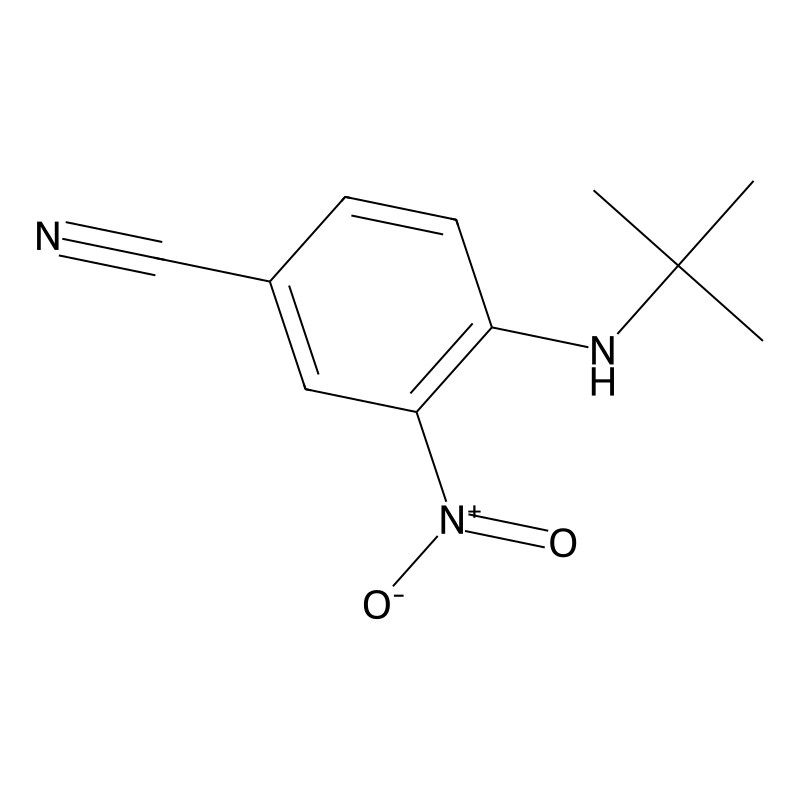

4-(Tert-butylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C₁₁H₁₄N₂O₂. This compound features a nitro group (-NO₂) and a benzonitrile group (-C≡N) attached to a benzene ring, making it a member of the nitrobenzonitrile family. The tert-butylamino group provides steric bulk, which can influence its chemical reactivity and biological activity. Its structure can be visualized as follows:

textNO2 | C6H4-C≡N | N-tert-butyl

- Nucleophilic Substitution: The tert-butylamino group can be substituted by other nucleophiles under appropriate conditions, particularly in the presence of strong bases.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Acid-Base Reactions: The amino group can act as a base, forming salts with acids.

The synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine. A common procedure includes:

- Refluxing: Combine 4-chloro-3-nitrobenzonitrile with tert-butylamine in a solvent like dimethylformamide (DMF).

- Cooling and Precipitation: After the reaction is complete, cool the mixture and add water to precipitate the product.

- Purification: Filter and wash the precipitate, followed by crystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile .

4-(Tert-butylamino)-3-nitrobenzonitrile has potential applications in several fields:

- Pharmaceuticals: As a precursor or intermediate in drug development.

- Material Science: In the synthesis of polymers and advanced materials due to its unique structure.

- Analytical Chemistry: Used in the identification and characterization of chemical substances through spectroscopic methods.

Interaction studies involving 4-(tert-butylamino)-3-nitrobenzonitrile focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action, especially if it exhibits pharmacological properties. Techniques such as molecular docking simulations and binding assays are employed to elucidate these interactions.

Several compounds share structural similarities with 4-(tert-butylamino)-3-nitrobenzonitrile, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(Ethylamino)-3-nitrobenzonitrile | 90349-18-1 | 0.96 |

| 3-(Ethylamino)-4-nitrobenzonitrile | 467235-08-1 | 0.96 |

| 4-(Cyclopropylamino)-3-nitrobenzonitrile | 710967-04-7 | 0.94 |

| 3-Nitro-4-(propylamino)benzonitrile | 438554-06-4 | 0.92 |

Uniqueness

What sets 4-(tert-butylamino)-3-nitrobenzonitrile apart from these similar compounds is primarily its bulky tert-butyl substituent, which can significantly affect its steric properties and reactivity compared to ethyl or propyl analogs. This steric hindrance may enhance its selectivity in biological interactions or influence its physical properties, making it a subject of interest for further research.